2,7-Dichloro-3-ethyl-8-methylquinoline
Description
Contextualization within Halogenated and Alkylated Quinoline (B57606) Chemistry
The presence of two chlorine atoms and an ethyl group on the 8-methylquinoline (B175542) framework places 2,7-Dichloro-3-ethyl-8-methylquinoline within the class of halogenated and alkylated quinolines. Halogenated quinolines are known for their diverse biological activities, including antimicrobial and anticancer properties. nih.gov The position of the halogen atoms is crucial; for instance, chlorination at the C7 position is a common feature in many bioactive compounds. orgsyn.orgdurham.ac.uk Alkylation, particularly at the C2 and C3 positions, provides a means to modulate the steric and electronic properties of the quinoline ring, which can be critical for its interaction with biological targets. masterorganicchemistry.com
The synthesis of such polysubstituted quinolines often requires a strategic, multi-step approach. A common and powerful method for constructing the quinoline core is the Vilsmeier-Haack reaction, which can be employed to generate key intermediates like 2-chloro-3-formylquinolines from readily available acetanilides. nih.govbldpharm.com These intermediates then serve as versatile platforms for further functionalization.
Significance of the Quinoline Nucleus in Chemical Biology and Organic Synthesis Research
The quinoline nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. scbt.com This has led to the development of numerous quinoline-based drugs with applications as antimalarials (e.g., chloroquine), antibacterials (e.g., ciprofloxacin), and anticancer agents. masterorganicchemistry.comscbt.com
In organic synthesis, the quinoline ring system is a valuable building block for the construction of more complex heterocyclic systems and functional materials. researchgate.net The reactivity of the quinoline ring can be selectively tuned by the introduction of various substituents, allowing for a wide array of chemical transformations. Methodologies for the regioselective halogenation and alkylation of quinolines are therefore of significant interest to synthetic chemists. nih.govmasterorganicchemistry.com
A Plausible Synthetic Route
Given the absence of a documented synthesis for This compound , a plausible synthetic pathway can be proposed based on established reactions for analogous structures. A key intermediate for this synthesis is 2,7-dichloro-8-methylquinoline-3-carbaldehyde .
Synthesis of the Key Intermediate: 2,7-Dichloro-8-methylquinoline-3-carbaldehyde
The synthesis of this key aldehyde can be envisioned starting from N-(3-chloro-2-methylphenyl)acetamide .
Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds and can be used to construct the quinoline ring system. bldpharm.com Treatment of N-(3-chloro-2-methylphenyl)acetamide with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) would likely lead to the formation of 2,7-dichloro-8-methylquinoline-3-carbaldehyde . This reaction proceeds through an electrophilic cyclization onto the activated aromatic ring. While the direct synthesis of the 7-chloro derivative from this specific starting material is a logical projection, the synthesis of the related 2-chloro-8-methylquinoline-3-carbaldehyde from N-(2-methylphenyl)acetamide is documented. researchgate.net The presence of the chloro substituent on the starting aniline (B41778) is expected to direct the cyclization to afford the desired 7-chloro substitution pattern on the quinoline core.
Conversion of the Aldehyde to the Final Product
With the key aldehyde in hand, the ethyl group at the C3 position can be introduced via a two-step sequence:
Wittig Reaction: The Wittig reaction is a powerful tool for converting aldehydes and ketones into alkenes. orgsyn.org Reacting 2,7-dichloro-8-methylquinoline-3-carbaldehyde with a methylidene phosphorane (e.g., methyltriphenylphosphonium (B96628) bromide and a strong base) would yield the corresponding 3-vinylquinoline derivative, 2,7-dichloro-3-vinyl-8-methylquinoline .
Reduction of the Vinyl Group: The final step involves the selective reduction of the vinyl group to an ethyl group. This can be achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) and hydrogen gas. This method is generally effective for the reduction of carbon-carbon double bonds without affecting the aromatic quinoline ring or the chloro substituents under controlled conditions.
Physicochemical Properties
While experimental data for This compound is not available, its properties can be predicted. The properties of the key precursor, 2,7-dichloro-8-methylquinoline-3-carbaldehyde , are known.
Table 1: Physicochemical Properties of 2,7-dichloro-8-methylquinoline-3-carbaldehyde
| Property | Value |
|---|---|
| Molecular Formula | C11H7Cl2NO |
| Molecular Weight | 239.09 g/mol |
| Appearance | Likely a solid |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Likely soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. |
Table 2: Predicted Physicochemical Properties of this compound
| Property | Value (Predicted) |
|---|---|
| Molecular Formula | C12H11Cl2N |
| Molecular Weight | 240.13 g/mol |
| Appearance | Likely a solid or oil |
| Melting Point | Not available |
| Boiling Point | Not available |
| LogP | ~4.5-5.0 |
Research and Applications
Due to the lack of specific studies on This compound , its direct applications are unknown. However, based on the known activities of related halogenated and alkylated quinolines, it could be hypothesized that this compound may exhibit biological activities worth investigating. The structural motifs present suggest potential applications in areas such as:
Antimicrobial Research: Halogenated quinolines have a well-documented history as antibacterial and antifungal agents. nih.gov
Anticancer Research: The quinoline scaffold is central to many anticancer drugs, and novel substitution patterns are continuously explored for improved efficacy and selectivity. scbt.com
Organic Synthesis: This compound, if synthesized, could serve as a valuable intermediate for the creation of more complex molecules with unique properties.
Structure
3D Structure
Properties
IUPAC Name |
2,7-dichloro-3-ethyl-8-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N/c1-3-8-6-9-4-5-10(13)7(2)11(9)15-12(8)14/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNASWJLQCCKJNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2C(=C(C=CC2=C1)Cl)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653606 | |
| Record name | 2,7-Dichloro-3-ethyl-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031928-01-4 | |
| Record name | 2,7-Dichloro-3-ethyl-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Iii. Elucidation of Molecular Structure and Conformation
Solid-State Structural Analysis
X-ray Crystallography of 2,7-Dichloro-3-ethyl-8-methylquinoline
Conformational Analysis in the Crystalline State
As of the latest available data, specific single-crystal X-ray diffraction studies for this compound have not been reported in publicly accessible crystallographic databases. Consequently, a detailed conformational analysis based on experimental crystalline state data, including precise bond lengths, bond angles, and torsion angles, cannot be provided at this time. The determination of the solid-state conformation, including the planarity of the quinoline (B57606) ring system and the orientation of the ethyl and methyl substituents, awaits experimental elucidation through crystallographic studies.
Polymorphism Studies of this compound
There are currently no published studies dedicated to the investigation of polymorphism for this compound. Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Such studies are crucial for understanding the physical and chemical properties of a compound. The absence of research in this area means that different crystalline forms, their relative stabilities, and the conditions under which they might form have not been characterized for this specific molecule.
No Publicly Available Research Found for "this compound"
This lack of available information prevents the generation of a detailed, evidence-based article according to the user's specified outline. The requested sections—including electronic structure and reactivity descriptors, FMO analysis, spectroscopic property prediction, ligand-target interaction prediction, and conformational analysis—require specific data from published research, which does not appear to exist in the public domain for this compound.
Therefore, it is not possible to provide the requested in-depth analysis and data tables for the computational and theoretical investigations of this compound at this time. Further research would need to be conducted and published on this specific molecule to enable the creation of the requested scientific article.
Iv. Computational and Theoretical Investigations
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. dergipark.org.tryoutube.com These models are invaluable in modern drug discovery and materials science, offering a rapid and cost-effective means to predict the characteristics of novel molecules, such as 2,7-Dichloro-3-ethyl-8-methylquinoline, before their synthesis. neliti.comspringernature.com The fundamental principle is that the variations in the biological activity or properties of a group of structurally related compounds, like quinoline (B57606) derivatives, are dependent on the changes in their molecular features. youtube.com By quantifying these features using molecular descriptors, it is possible to develop predictive models that can guide the design of new compounds with enhanced potency or desired properties. dergipark.org.trnih.gov
The foundation of any QSAR/QSPR model is the numerical representation of molecular structures through descriptors. nih.gov Molecular descriptors are calculated values that quantify different aspects of a molecule's physicochemical characteristics. For quinoline derivatives, a wide array of descriptors can be calculated, which are generally categorized into several classes. The selection of relevant descriptors is a critical step, as it determines the accuracy and predictive power of the final model. neliti.comorientjchem.org
Types of Molecular Descriptors:
Electronic Descriptors: These describe the electronic properties of the molecule, which are crucial for molecular interactions. Examples include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), dipole moment, and atomic net charges. dergipark.org.trorientjchem.orgorientjchem.org For instance, in a study on quinazoline (B50416) derivatives, atomic net charges and HOMO/LUMO energies were found to be significant predictors of anticancer activity. orientjchem.orgorientjchem.org
Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which influences its absorption, distribution, and ability to cross biological membranes. The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (logP). dergipark.org.tryoutube.com In some QSAR studies on quinoline derivatives, lipophilicity was identified as a major factor influencing antifungal activity. neliti.com
Steric (or Geometrical) Descriptors: These relate to the size and shape of the molecule. They include parameters like molecular volume, surface area, and specific steric parameters like Taft's steric parameter (Es). youtube.com These are important for understanding how a molecule fits into a receptor's binding site.
Topological Descriptors: Also known as constitutional descriptors, these are derived from the 2D representation of the molecule and describe atomic connectivity. They include molecular weight, counts of different atom types, and various topological indices.
Thermodynamic Descriptors: These pertain to the thermodynamic properties of a molecule, such as heat of formation, entropy, and heat capacity. nih.gov
The calculation of these descriptors is typically performed using specialized software. Quantum chemical methods, such as Density Functional Theory (DFT), are often employed to calculate electronic and some thermodynamic descriptors. dergipark.org.tracarindex.com Other software can compute a vast number of 2D and 3D descriptors from the molecular structure. nih.gov
The following table provides an overview of descriptor classes commonly used in the QSAR/QSPR analysis of quinoline derivatives.
| Descriptor Class | Examples | Significance in Modeling |
| Electronic | EHOMO, ELUMO, Dipole Moment, Atomic Charges | Governs electrostatic and orbital-controlled interactions. orientjchem.orgorientjchem.org |
| Hydrophobic | LogP, ClogP | Influences membrane permeability and transport. neliti.com |
| Steric/Geometrical | Molecular Volume, Molar Refractivity (MR), Surface Area | Defines the molecule's fit with a target site. dergipark.org.tr |
| Topological | Molecular Weight, Wiener Index, Kier & Hall Indices | Relates to molecular size, branching, and overall shape. |
| Thermodynamic | Enthalpy of Formation, Entropy, Heat Capacity | Describes the energetic stability and state of the molecule. nih.gov |
Once calculated, a crucial step is the selection of a subset of descriptors that have the most significant correlation with the activity or property of interest, while avoiding inter-correlation among themselves. This helps to build a simpler, more interpretable, and robust model. nih.gov
The development of a predictive and reliable QSAR/QSPR model follows a structured workflow that includes data set preparation, model generation, and rigorous validation. uniroma1.itnih.gov
Data Set Preparation: The first step involves compiling a dataset of compounds with known activities or properties. This dataset is then typically divided into two subsets: a training set and a test set. nih.govuniroma1.it
Training Set: This subset, usually comprising 70-80% of the data, is used to build the mathematical model. The model learns the relationship between the molecular descriptors (independent variables) and the biological activity/property (dependent variable). nih.gov
Test Set: This subset contains the remaining compounds that were not used in model development. It serves as an external group to evaluate the predictive performance of the generated model on new data. uniroma1.itbasicmedicalkey.com
Model Generation: Multiple Linear Regression (MLR) is a common statistical method used to generate QSAR models. orientjchem.orgnih.gov MLR creates a linear equation that relates the dependent variable to a combination of the most relevant descriptors. nih.gov Other advanced methods include machine learning and deep learning techniques like k-Nearest Neighbors (kNN) and Gradient Boosting (GB). nih.gov
Model Validation: Validation is arguably the most critical phase of QSAR modeling, ensuring that the model is robust, stable, and has genuine predictive power, rather than being a result of a chance correlation. nih.govbasicmedicalkey.com Validation is performed using several statistical metrics and procedures. basicmedicalkey.com
Internal Validation: This process assesses the stability and robustness of the model using only the training set. The most common technique is cross-validation. basicmedicalkey.com In leave-one-out (LOO) cross-validation, a model is built using all but one of the training set compounds, and the activity of the excluded compound is predicted. This is repeated until every compound has been excluded once. The results are used to calculate the cross-validated correlation coefficient (q² or Q²). A high q² value (typically > 0.5) indicates good internal predictive ability. uniroma1.it
External Validation: This involves using the developed model to predict the activity of the test set compounds. basicmedicalkey.com The predictive ability is assessed by the predictive correlation coefficient (R²pred), which measures the correlation between the observed and predicted activities for the test set. A high value (typically > 0.6) suggests good external predictability. uniroma1.it
Y-Randomization: This is a further test to ensure the model is not due to a chance correlation. The biological activity values in the training set are randomly shuffled, and a new QSAR model is developed with the original descriptor matrix. This process is repeated multiple times. If the original model has a significantly higher statistical quality than the models generated from randomized data, it confirms that the model is robust. uniroma1.it
The following table summarizes key statistical parameters used for model validation.
| Parameter | Symbol | Description | Generally Accepted Value |
| Coefficient of Determination | R² | Measures the fraction of the variance in the dependent variable that is predictable from the independent variables (descriptors) for the training set. | > 0.6 |
| Cross-validated R² | q² or Q² | An indicator of the internal predictive ability of the model, derived from cross-validation. uniroma1.it | > 0.5 |
| Predicted R² for Test Set | R²pred | Measures the predictive power of the model for external data. | > 0.6 |
| PRESS | Predicted Residual Sum of Squares; used to calculate q². Lower values indicate better predictive ability. orientjchem.org | As low as possible |
Adherence to these rigorous development and validation practices, as outlined by principles such as those from the Organisation for Economic Co-operation and Development (OECD), ensures the creation of scientifically sound and reliable QSAR/QSPR models. basicmedicalkey.com
V. Chemical Reactivity and Derivatization Strategies
Electrophilic Aromatic Substitution Reactions
The quinoline (B57606) nucleus is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the deactivating effect of the heterocyclic nitrogen atom. However, the activating methyl and ethyl groups, which are ortho-, para-directing, can influence the position of substitution. Conversely, the chlorine atoms are deactivating but also ortho-, para-directing. In the case of 2,7-dichloro-3-ethyl-8-methylquinoline, the positions most susceptible to electrophilic attack are C5 and C6 on the carbocyclic ring, as they are influenced by the activating alkyl groups.
Common electrophilic aromatic substitution reactions for quinoline derivatives include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, the halogenation of 8-substituted quinolines has been shown to be a viable method for introducing additional functional groups. researchgate.netrsc.org A metal-free protocol for the C5-halogenation of 8-substituted quinolines has been established, demonstrating high regioselectivity. researchgate.netrsc.org
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reagent/Conditions | Expected Major Product(s) |
|---|---|
| HNO₃/H₂SO₄ | 2,7-Dichloro-3-ethyl-8-methyl-5-nitroquinoline and 2,7-Dichloro-3-ethyl-8-methyl-6-nitroquinoline |
| Br₂/FeBr₃ | 2,7-Dichloro-5-bromo-3-ethyl-8-methylquinoline and 2,7-Dichloro-6-bromo-3-ethyl-8-methylquinoline |
| SO₃/H₂SO₄ | This compound-5-sulfonic acid and this compound-6-sulfonic acid |
Nucleophilic Aromatic Substitution Reactions on the Quinoline Ring
The chlorine atoms at positions C2 and C7 are susceptible to nucleophilic aromatic substitution (SNAr). The C2 position is particularly activated towards nucleophilic attack due to its proximity to the electron-withdrawing quinoline nitrogen atom. The C7 position is less activated but can still undergo substitution under more forcing conditions. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the chlorine atoms, providing a straightforward route to a diverse range of functionalized quinoline derivatives. The synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline (B193633) highlights a successful C4 SNAr reaction. mdpi.com This principle can be extended to the C2 and C7 positions of this compound.
Table 2: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Potential Product(s) at C2 | Potential Product(s) at C7 |
|---|---|---|
| R-NH₂ (Amine) | 2-Amino-7-chloro-3-ethyl-8-methylquinoline | 7-Amino-2-chloro-3-ethyl-8-methylquinoline |
| R-OH (Alcohol)/Base | 7-Chloro-3-ethyl-2-alkoxy-8-methylquinoline | 2-Chloro-3-ethyl-7-alkoxy-8-methylquinoline |
| R-SH (Thiol)/Base | 7-Chloro-3-ethyl-8-methyl-2-(alkylthio)quinoline | 2-Chloro-3-ethyl-8-methyl-7-(alkylthio)quinoline |
Reactions Involving the Ethyl and Methyl Side Chains
The ethyl and methyl groups on the quinoline ring can also be sites for chemical modification. The methyl group at C8 is particularly amenable to oxidation to form the corresponding carboxylic acid, 2,7-dichloro-3-ethylquinoline-8-carboxylic acid. This transformation can be achieved using oxidizing agents such as selenium dioxide. rsc.org The resulting carboxylic acid can then be further derivatized, for example, through esterification. nih.goviucr.org The ethyl group at C3 can also undergo oxidation, potentially leading to an acetyl group or a carboxylic acid, although this may require more specific reaction conditions to achieve selectivity over the methyl group.
Condensation reactions are also possible, particularly with the methyl group. For instance, the methyl group could potentially react with aldehydes in the presence of a suitable catalyst. A derivative, 2,7-dichloro-8-methyl-3-(2-nitroethenyl)quinoline, suggests reactivity at the position corresponding to the ethyl group in the target compound. nih.gov
Formation of Prodrugs and Pro-compounds for Research Applications
Prodrug strategies are often employed to improve the physicochemical properties and pharmacokinetic profiles of parent drug molecules. nih.gov For this compound, derivatization into prodrugs could be achieved by modifying potential bioactive functional groups introduced through the reactions described above. For example, if a hydroxyl or amino group is introduced via nucleophilic substitution, it can be converted into an ester or carbamate (B1207046) prodrug, respectively. nih.gov These prodrugs are designed to be stable until they reach the target site, where they are enzymatically or chemically cleaved to release the active parent compound. The synthesis of paclitaxel (B517696) prodrugs by modifying hydroxyl groups illustrates this approach. mdpi.com Similarly, if the methyl group is oxidized to a carboxylic acid, it can be esterified to form a prodrug that enhances lipophilicity and cell membrane permeability.
Synthesis of Hybrid Molecules Incorporating the this compound Moiety
Hybrid molecules, which combine two or more pharmacophores into a single chemical entity, represent a growing area of drug discovery. researchgate.net The this compound scaffold can serve as a core structure for the synthesis of such hybrids. By utilizing the reactive handles on the quinoline ring, it can be covalently linked to other bioactive molecules. For example, a functional group introduced at the C2 or C7 position via nucleophilic substitution could be used as an attachment point for another pharmacophore using click chemistry or other coupling reactions. semanticscholar.org The synthesis of hybrid molecules based on 7-hydroxy-2,2,4-trimethylhydroquinoline derivatives showcases how the quinoline structure can be expanded. researchgate.net This strategy allows for the development of novel compounds with potentially synergistic or multi-target activities.
Vi. Mechanistic Investigations of Molecular and Cellular Interactions Preclinical and in Vitro Focus
Exploration of Molecular Targets and Pathways
Enzyme Inhibition Studies (In Vitro)
No published in vitro studies detailing the inhibitory effects of 2,7-Dichloro-3-ethyl-8-methylquinoline on specific enzymes were identified. Data regarding its potency (e.g., IC50 values) and mechanism of inhibition against any enzymatic target are currently unavailable.
Receptor Binding Assays (In Vitro)
There is no available data from in vitro receptor binding assays for this compound. Its affinity and selectivity for any known biological receptors have not been reported.
Protein-Ligand Interaction Analysis
Detailed computational or experimental analyses of the binding interactions between this compound and specific protein targets are absent from the current scientific record.
Cell-Based Assays for Mechanistic Elucidation (In Vitro)
Investigation of Cellular Uptake and Distribution (In Vitro)
Information regarding the ability of this compound to be absorbed by cells and its subsequent distribution within cellular compartments has not been documented in published in vitro studies.
Assessment of Cellular Pathway Modulation (e.g., Gene Expression, Protein Levels)
There are no available research findings that assess how this compound may modulate cellular pathways. Studies on its effects on gene expression or the levels of specific proteins within cells have not been reported.
Studies on Interactions with Nucleic Acids and Topoisomerases (In Vitro)
There is currently no available scientific literature detailing the in vitro interactions of this compound with nucleic acids (DNA or RNA) or with topoisomerase enzymes. While studies exist for other substituted quinoline (B57606) derivatives, which have been investigated for their potential to bind to DNA or inhibit topoisomerase activity, no such data has been published for this compound itself. nih.govnih.govnih.gov As a result, its binding modes, affinity for nucleic acids, and its effect on the catalytic cycle of topoisomerases remain uncharacterized.
Vii. Advanced Analytical Methods for Research and Development
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental analytical technique for the separation, identification, and quantification of chemical compounds. nih.gov It operates on the principle of differential partitioning of components between a stationary phase and a mobile phase. teledynelabs.com For a substituted quinoline (B57606) like "2,7-Dichloro-3-ethyl-8-methylquinoline," both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable tools.
HPLC is a cornerstone for the analysis of non-volatile or thermally labile compounds. youtube.com For "this compound," a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Due to the basic nature of the quinoline ring, mixed-mode columns that incorporate cation-exchange functionalities can offer enhanced retention and improved peak shape. sielc.com
Method development for this compound would involve the systematic optimization of several parameters to achieve adequate resolution, sensitivity, and analysis time. Key parameters include the choice of the stationary phase (e.g., C18, C8, or a mixed-mode column), the composition of the mobile phase (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the pH of the aqueous phase, and the column temperature. sielc.comresearchgate.net A diode-array detector (DAD) is often employed for detection, allowing for spectral confirmation of the peak's identity. researchgate.net
Below is a hypothetical data table illustrating typical HPLC parameters for the analysis of "this compound."
Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | Mixed-Mode C18/Cation-Exchange (e.g., Primesep 100) |
| Dimensions | 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| Injection Vol. | 10 µL |
| Detector | Diode-Array Detector (DAD) at 254 nm |
| Expected Rt | ~8.5 min |
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. teledynelabs.com Given its structure, "this compound" is expected to be sufficiently volatile and thermally stable for GC analysis. A common approach involves using a capillary column with a non-polar or medium-polarity stationary phase, such as a trifluoropropyl silicone (QF-1) or a 5% phenyl-methylpolysiloxane (DB-5) type column. oup.com
The sample, dissolved in a suitable solvent, is injected into a heated inlet where it is vaporized and carried onto the column by an inert carrier gas, typically helium or nitrogen. youtube.com The separation occurs as the compound interacts with the stationary phase based on its boiling point and polarity. A Flame Ionization Detector (FID) is a common choice for quantification due to its high sensitivity and wide linear range for organic compounds. nih.govymerdigital.com
The following table provides a hypothetical set of GC-FID conditions for the analysis of this compound.
Table 2: Representative GC-FID Method Parameters for Quantification
| Parameter | Condition |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Inlet Temp. | 280 °C |
| Injection Mode | Split (10:1) |
| Injection Vol. | 1 µL |
| Oven Program | 150 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 300 °C |
| Expected Rt | ~10.2 min |
Hyphenated Techniques for Identification and Purity Assessment
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are invaluable for structural elucidation and trace analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for identifying metabolites and quantifying trace levels of "this compound" in complex biological matrices. nih.govresearchgate.net The HPLC system separates the parent compound from its metabolites and other matrix components. oslomet.no The eluent is then introduced into a mass spectrometer, typically equipped with an electrospray ionization (ESI) source, which ionizes the molecules. nih.gov
In the tandem mass spectrometer (e.g., a triple quadrupole), the precursor ion corresponding to the protonated molecule [M+H]⁺ of the analyte is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are analyzed in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity. sielc.com This technique is crucial for pharmacokinetic studies and for identifying potential metabolic pathways, such as hydroxylation or dealkylation. sielc.com
A hypothetical LC-MS/MS analysis might yield the following data.
Table 3: Hypothetical LC-MS/MS Parameters and Transitions for Trace Analysis
| Parameter | Description |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion [M+H]⁺ | m/z 254.0 |
| Product Ion 1 (Quantifier) | m/z 226.0 (Loss of C₂H₄) |
| Product Ion 2 (Qualifier) | m/z 190.0 (Loss of C₂H₄ and HCl) |
| Collision Energy | Optimized for each transition (e.g., 20-35 eV) |
| Limit of Quantification | Expected in the low ng/mL range |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. researchgate.net It is the gold standard for the definitive identification of volatile and semi-volatile organic compounds. globalresearchonline.net As "this compound" passes through the GC column, it is introduced into the ion source of the mass spectrometer, typically an electron ionization (EI) source. EI causes fragmentation of the molecule in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint. nih.gov
This technique is exceptionally useful for purity assessment, allowing for the identification of synthetic by-products, impurities, or degradation products. The mass spectrum provides valuable structural information, with characteristic fragments corresponding to the loss of substituents like chlorine, ethyl, or methyl groups.
The following table presents plausible GC-MS data for "this compound."
Table 4: Illustrative GC-MS Fragmentation Data
| Retention Time (min) | Ionization Mode | m/z (Relative Abundance) | Identification |
| 10.2 | Electron Ionization (EI) | 253/255 (M⁺, ~40%), 238/240 (~100%), 224 (~30%), 203 (~25%) | This compound and its fragments |
Capillary Electrophoresis for Purity and Interaction Studies
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an applied electric field. nih.gov For charged compounds like protonated quinoline derivatives, Capillary Zone Electrophoresis (CZE) is a powerful tool for purity assessment and the separation of closely related impurities or isomers. nih.govnih.gov
The separation in CE is influenced by the charge-to-size ratio of the analyte, the pH of the background electrolyte (BGE), and the presence of additives in the BGE. nih.gov For instance, the use of cyclodextrins as chiral selectors in the BGE can enable the separation of enantiomers. nih.gov Micellar Electrokinetic Chromatography (MEKC), a modification of CE that uses surfactants to form micelles, can be employed to separate neutral and charged compounds simultaneously and can offer different selectivity compared to HPLC. nih.gov CE methods are characterized by high efficiency, short analysis times, and very low sample and solvent consumption. nih.gov
A typical CE method for purity analysis is outlined in the table below.
Table 5: Potential Capillary Zone Electrophoresis (CZE) Method Parameters
| Parameter | Condition |
| Capillary | Fused Silica (50 cm total length, 50 µm i.d.) |
| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 |
| Voltage | 25 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | DAD at 254 nm |
| Expected Migration Time | < 10 min |
Viii. Future Research Directions and Potential Research Applications
Design of Novel Analogs for Mechanistic Exploration
The development of novel analogs of 2,7-dichloro-3-ethyl-8-methylquinoline is a crucial step in understanding its structure-activity relationships (SAR) and for the potential discovery of new therapeutic agents. The design of these analogs can be systematically approached by modifying the substituents at various positions on the quinoline (B57606) ring. For instance, the exploration of different groups at the 3- and 8-positions could significantly influence the molecule's biological activity. researchgate.net
A proposed set of initial analogs could involve the following modifications:
Variation of the 3-position substituent: The ethyl group could be replaced with other alkyl chains (e.g., methyl, propyl), cyclic moieties (e.g., cyclopropyl, cyclohexyl), or aromatic rings (e.g., phenyl, substituted phenyls).
Modification of the 8-position substituent: The methyl group could be substituted with other small alkyl groups or functional groups that can act as hydrogen bond donors or acceptors.
Alteration of the chlorination pattern: The chlorine atoms at the 2- and 7-positions could be moved to other positions on the quinoline ring to investigate the impact on activity.
The synthesis of these analogs would likely involve multi-step reaction sequences, potentially starting from appropriately substituted anilines and employing classic quinoline syntheses like the Doebner-von Miller or Conrad-Limpach reactions, followed by functional group interconversions. nih.gov
Table 1: Proposed Analogs of this compound for Mechanistic Exploration
| Analog Number | Modification from Parent Compound | Rationale for Design |
| 1a | 3-methyl instead of 3-ethyl | Investigate the effect of alkyl chain length at the 3-position. |
| 1b | 3-phenyl instead of 3-ethyl | Explore the impact of an aromatic substituent at the 3-position. |
| 1c | 8-ethyl instead of 8-methyl | Study the influence of a larger alkyl group at the 8-position. |
| 1d | 5,7-dichloro instead of 2,7-dichloro | Assess the importance of the chlorine position on the carbocyclic ring. |
Utilization as a Chemical Probe in Biological Systems
Given the prevalence of quinoline derivatives as inhibitors of various enzymes and their interaction with biological macromolecules, this compound could be developed as a chemical probe. nih.govnih.gov Chemical probes are small molecules used to study and manipulate biological systems. The design of a chemical probe based on this scaffold would require the introduction of a reporter group, such as a fluorophore or a biotin (B1667282) tag, to enable detection and visualization.
The synthesis of such probes could be achieved by functionalizing the ethyl or methyl groups, or by introducing a new functional group onto the quinoline ring that allows for conjugation with a reporter molecule. For example, the methyl group at the 8-position could be oxidized to a carboxylic acid, which could then be coupled to an amine-containing fluorescent dye. The resulting probe could be used in a variety of biological assays, such as fluorescence microscopy or flow cytometry, to study its cellular uptake, localization, and interaction with potential protein targets. openlabnotebooks.org
Application in Material Science Research (e.g., Fluorescent Probes, Ligands for Metal Complexes)
The quinoline ring system is known for its fluorescence properties and its ability to coordinate with metal ions. acs.orgnih.govresearchgate.net These characteristics make this compound a promising candidate for applications in material science.
As a fluorescent probe , the inherent fluorescence of the quinoline core could be modulated by the substituents. The electron-donating alkyl groups and the electron-withdrawing chlorine atoms could lead to interesting photophysical properties. Further derivatization to introduce specific recognition moieties could lead to the development of chemosensors for the detection of metal ions or other analytes. mdpi.com The fluorescence of quinoline-based probes is often sensitive to the local environment, which could be exploited for sensing applications. nih.gov
As a ligand for metal complexes , the nitrogen atom in the quinoline ring can act as a coordination site for a variety of metal ions. The resulting metal complexes could have interesting catalytic, magnetic, or photoluminescent properties. The steric and electronic properties of the substituents on the quinoline ring would influence the coordination geometry and the properties of the resulting complexes.
Development of Advanced Synthetic Routes for Analog Libraries
To fully explore the potential of this compound, the development of efficient and versatile synthetic routes for the creation of analog libraries is essential. While classical methods provide a starting point, modern synthetic techniques could offer significant advantages in terms of efficiency, diversity, and scalability. nih.gov
Modern synthetic approaches that could be employed include:
Palladium-catalyzed cross-coupling reactions: Techniques like Suzuki and Buchwald-Hartwig couplings could be used to introduce a wide variety of substituents at the chloro-positions of the quinoline ring. numberanalytics.com
C-H activation/functionalization: Direct functionalization of the C-H bonds on the quinoline ring would provide a more atom-economical approach to analog synthesis.
Multicomponent reactions (MCRs): MCRs allow for the rapid assembly of complex molecules from simple starting materials in a single step, which is ideal for the generation of large and diverse libraries of quinoline derivatives. rsc.org
Flow chemistry and automated synthesis: These technologies would enable the rapid and reproducible synthesis of a large number of analogs for high-throughput screening.
The development of these advanced synthetic routes would be a key enabler for the comprehensive exploration of the chemical space around this compound.
Computational Design of Enhanced Molecular Interactions
Computational modeling and simulation are powerful tools in modern drug discovery and materials science. mdpi.comnih.gov In the context of this compound, computational methods can be used to guide the design of new analogs with enhanced properties.
Potential computational approaches include:
Molecular docking: To predict the binding modes and affinities of the compound and its analogs to potential biological targets. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies: To identify the key structural features that are responsible for the biological activity or physicochemical properties of the compounds. mdpi.com
Molecular dynamics (MD) simulations: To study the dynamic behavior of the compound and its interactions with its environment, such as a protein binding site or a solvent. nih.gov
Density Functional Theory (DFT) calculations: To predict the electronic and photophysical properties of the compound and its derivatives, which would be valuable for the design of new fluorescent probes and materials. nih.gov
By integrating computational design with synthetic chemistry and biological or materials testing, the development of new and improved derivatives of this compound can be significantly accelerated.
Q & A
Q. What are the standard synthetic routes for preparing 2,7-dichloro-3-ethyl-8-methylquinoline?
Methodological Answer: The synthesis typically involves multi-step functionalization of quinoline precursors. A common approach includes:
Chlorination : Introduction of chlorine atoms at positions 2 and 7 using reagents like POCl₃ or SOCl₂ under reflux conditions .
Alkylation : Ethyl and methyl groups are introduced via Friedel-Crafts alkylation or nucleophilic substitution, often employing ethyl halides and methylating agents in polar aprotic solvents (e.g., DMF) .
Purification : Column chromatography or recrystallization in ethanol/methanol ensures >95% purity.
Q. Key Considerations :
- Reaction temperature and solvent choice significantly impact yield. For example, chlorination at 80–100°C minimizes side products .
- Intermediate characterization (e.g., NMR, LC-MS) is critical to confirm regioselectivity.
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer: A combination of spectroscopic and crystallographic techniques is essential:
Q. What functional groups in this compound influence its reactivity?
Methodological Answer:
- Chlorine Atoms : Enable nucleophilic substitution (e.g., Suzuki coupling) or oxidation reactions .
- Ethyl/Methyl Groups : Steric effects modulate reactivity; bulky substituents hinder electrophilic attacks at C3 and C8 .
- Quinoline Core : Aromatic π-system facilitates charge-transfer interactions, relevant in metal coordination studies .
Q. Experimental Tip :
- Use DFT calculations to predict reactive sites and optimize reaction conditions .
Advanced Research Questions
Q. How do substituent modifications affect the biological activity of this compound?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
Case Study :
Replacing 8-methyl with methoxy reduces anticancer activity by 60%, highlighting steric and electronic dependencies .
Q. How can molecular docking studies optimize this compound for enzyme inhibition?
Methodological Answer:
- Target Selection : Prioritize enzymes with quinoline-binding pockets (e.g., cytochrome P450, topoisomerases) .
- Docking Workflow :
- Prepare ligand (protonation states) and receptor (PDB ID: e.g., 1TQN) using AutoDock Vina.
- Score binding affinities; focus on hydrogen bonds with active-site residues (e.g., Asp/Glu) .
- Validate with MD simulations (50 ns) to assess stability.
- Outcome : Derivatives with nitro groups at C4 showed 3-fold higher binding affinity to malaria PfATP4 .
Q. What strategies resolve contradictions in reported biological activities of quinoline derivatives?
Methodological Answer: Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., MIC for antimicrobial tests; IC₅₀ for cytotoxicity) .
- Solubility Differences : Use DMSO stocks ≤0.1% to avoid false negatives in cell-based assays .
- Metabolite Interference : Employ LC-MS/MS to quantify parent compound stability in biological matrices .
Example : Inconsistent antimalarial data for 2,7-dichloro derivatives were resolved by controlling erythrocyte uptake rates .
Q. How can researchers improve the photostability of this compound?
Methodological Answer:
- Structural Tweaks : Introduce electron-withdrawing groups (e.g., -CF₃) at C4 to reduce UV absorption .
- Formulation : Encapsulate in cyclodextrins or lipid nanoparticles to shield from light .
- Analytical Monitoring : Use accelerated UV-Vis degradation studies (ICH Q1B guidelines) to quantify stability .
Q. What are the challenges in scaling up this compound synthesis?
Methodological Answer:
- Regioselectivity : Multi-step reactions require precise temperature control to avoid polychlorinated byproducts .
- Purification : Scale-up of column chromatography is impractical; switch to fractional crystallization in heptane/ethyl acetate .
- Cost-Efficiency : Optimize catalyst loading (e.g., 5 mol% Pd for cross-coupling) to reduce expenses .
Q. How does the compound interact with biological membranes?
Methodological Answer:
- Lipophilicity Assays : Measure logP values (e.g., ~3.2 via shake-flask method) to predict membrane permeability .
- Fluorescence Quenching : Use DPH probes to quantify membrane disruption; EC₅₀ values correlate with hemolytic activity .
- MD Simulations : Reveal preferential partitioning into lipid bilayers via hydrophobic ethyl/methyl groups .
Q. What analytical methods differentiate this compound from isomers?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
